molecular formula C37H74O3 B12839735 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol

1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol

Cat. No.: B12839735
M. Wt: 567.0 g/mol
InChI Key: PMOJIVKGXHSOQH-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol is a complex lipid molecule that belongs to the class of glycerolipids It is characterized by its unique structure, which includes a glycerol backbone esterified with long-chain fatty acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol typically involves the esterification of glycerol with cis-octadec-9-enyl and hexadecyl fatty acids. The reaction is usually carried out under controlled conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete esterification, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol can undergo various chemical reactions, including:

    Oxidation: The double bond in the cis-octadec-9-enyl chain can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bond can also be reduced to form saturated derivatives.

    Substitution: The ester groups can be hydrolyzed under acidic or basic conditions to yield free fatty acids and glycerol.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products:

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Free fatty acids and glycerol.

Scientific Research Applications

1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.

    Industry: Utilized in the production of cosmetics, pharmaceuticals, and nutraceuticals due to its emollient and stabilizing properties.

Mechanism of Action

The mechanism of action of 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing signaling pathways and cellular responses. The exact molecular targets and pathways involved are still under investigation, but its role in modulating membrane dynamics is well-recognized.

Comparison with Similar Compounds

  • 1-O-cis-Octadec-9-enyl-2-acetyl-sn-glycero-3-phosphocholine
  • 1-O-cis-Octadec-9-enyl-2-acetyl-sn-glycero-3-phosphocholine

Comparison: 1-O-cis-Octadec-9-enyl-2-O-hexadecyl-rac-glycerol is unique due to its specific esterification pattern and the presence of both cis-octadec-9-enyl and hexadecyl chains. This structural uniqueness imparts distinct physicochemical properties, such as melting point, solubility, and reactivity, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C37H74O3

Molecular Weight

567.0 g/mol

IUPAC Name

2-hexadecoxy-3-[(Z)-octadec-9-enoxy]propan-1-ol

InChI

InChI=1S/C37H74O3/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-39-36-37(35-38)40-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h17,19,37-38H,3-16,18,20-36H2,1-2H3/b19-17-

InChI Key

PMOJIVKGXHSOQH-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(CO)COCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOC(CO)COCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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